2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the phenyl-substituted pyrrolidinone with an isocyanate or carbamoyl chloride.
Cyclohexane Carboxylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the pyrrolidinone ring.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure may be exploited in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidinone ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetic acid: This compound shares the pyrrolidinone and phenyl groups but differs in the presence of an acetic acid moiety instead of the cyclohexane carboxylic acid.
Pyrrolidine-2,5-diones: These compounds feature a similar pyrrolidinone ring but with different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclohexane carboxylic acid moiety distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-6-3-11-21(17)14-9-7-13(8-10-14)12-20-18(23)15-4-1-2-5-16(15)19(24)25/h7-10,15-16H,1-6,11-12H2,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFXQHDKJLZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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